Pdi-dpp-pdi

Catalog No.
S12390159
CAS No.
M.F
C110H118N8O10S2
M. Wt
1776.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pdi-dpp-pdi

Product Name

Pdi-dpp-pdi

IUPAC Name

15-hexyl-6-[5-[4-[5-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]thiophen-2-yl]-2,5-dioctyl-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophen-2-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone

Molecular Formula

C110H118N8O10S2

Molecular Weight

1776.3 g/mol

InChI

InChI=1S/C110H118N8O10S2/c1-13-25-29-33-35-39-51-113-99(81-47-45-79(129-81)67-53-69-87-73(107(125)117(103(69)121)61(21-9)22-10)57-77-93-91-75(111(77)49-37-31-27-15-3)55-71-85-65(43-41-63(89(85)91)83(67)95(87)93)101(119)115(105(71)123)59(17-5)18-6)97-98(109(113)127)100(114(110(97)128)52-40-36-34-30-26-14-2)82-48-46-80(130-82)68-54-70-88-74(108(126)118(104(70)122)62(23-11)24-12)58-78-94-92-76(112(78)50-38-32-28-16-4)56-72-86-66(44-42-64(90(86)92)84(68)96(88)94)102(120)116(106(72)124)60(19-7)20-8/h41-48,53-62H,13-40,49-52H2,1-12H3

InChI Key

MSVIVABIVQUITI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=C5C6=C7C8=C(C=C6)C(=O)N(C(=O)C8=CC9=C7C2=C(N9CCCCCC)C=C3C(=C52)C(=C4)C(=O)N(C3=O)C(CC)CC)C(CC)CC)C1=O)C1=CC=C(S1)C1=C2C3=C4C5=C(C=C3)C(=O)N(C(=O)C5=CC3=C4C4=C(N3CCCCCC)C=C3C(=C24)C(=C1)C(=O)N(C3=O)C(CC)CC)C(CC)CC

Perylene diimide-diketopyrrolopyrrole-perylene diimide, commonly referred to as Pdi-dpp-pdi, is a complex organic compound characterized by its unique molecular structure, which incorporates both perylene diimide and diketopyrrolopyrrole moieties. This compound is notable for its extensive π-conjugated system, which contributes to its exceptional electronic properties, making it a subject of interest in various fields such as organic electronics and photonics. The chemical formula of Pdi-dpp-pdi is C110H118N8O10S2C_{110}H_{118}N_8O_{10}S_2 .

. These reactions often utilize direct arylation techniques, which allow for the formation of C–C bonds between aromatic systems. The resulting compound exhibits enhanced stability and solubility compared to its individual components, facilitating its application in organic solar cells and other optoelectronic devices .

Research into the biological activity of Pdi-dpp-pdi suggests potential applications in phototherapy and as fluorescent probes. Diketopyrrolopyrrole derivatives have been shown to exhibit anticancer properties, indicating that Pdi-dpp-pdi may also possess similar bioactive characteristics. The compound's ability to generate reactive oxygen species upon light activation is particularly relevant for therapeutic applications in oncology .

The synthesis of Pdi-dpp-pdi can be achieved through several methods:

  • Direct Arylation: This method involves the direct coupling of aromatic rings via C–H activation.
  • Condensation Reactions: Condensation reactions between diketopyrrolopyrrole and perylene diimide precursors can yield the desired compound.
  • Polymerization Techniques: Various polymerization strategies can be employed to create oligomeric forms of Pdi-dpp-pdi, enhancing its electronic properties for specific applications .

Pdi-dpp-pdi has several promising applications:

  • Organic Solar Cells: Its excellent charge transport properties make it suitable as an electron acceptor in non-fullerene organic solar cells.
  • Fluorescent Probes: Due to its strong fluorescence, it can be used in biological imaging and sensing applications.
  • Phototherapy Agents: Its ability to generate reactive oxygen species makes it a candidate for cancer treatment modalities .

Pdi-dpp-pdi shares structural similarities with several other compounds, particularly those containing diketopyrrolopyrrole or perylene diimide units. Below is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
DiketopyrrolopyrroleContains diketopyrrolopyrrole unitsKnown for strong light absorption properties
Perylene DiimideContains perylene diimide unitsExcellent electron acceptor in photovoltaics
Diketopyrrolopyrrole DerivativesFunctionalized diketopyrrolopyrroleEnhanced solubility and stability
Extended Perylene Diimide DimersDimeric forms of perylene diimideImproved charge mobility
N-Annulated Perylene DiimidesFunctionalized perylene diimidesPotential for enhanced photophysical properties

Pdi-dpp-pdi is unique due to its dual incorporation of both diketopyrrolopyrrole and perylene diimide, which synergistically enhances its electronic properties compared to compounds that contain only one of these moieties .

XLogP3

27.4

Hydrogen Bond Acceptor Count

12

Exact Mass

1775.84458917 g/mol

Monoisotopic Mass

1774.84123434 g/mol

Heavy Atom Count

130

Dates

Modify: 2024-08-09

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